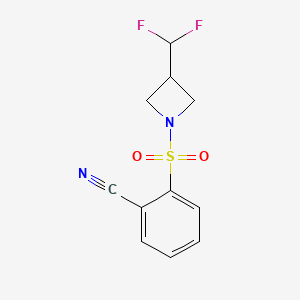
2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to a benzonitrile moiety through a sulfonyl linkage. The unique structural attributes of this compound make it a subject of interest in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the azetidine ring . This is followed by sulfonylation and subsequent coupling with benzonitrile under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution at the sulfonyl group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The sulfonyl and benzonitrile moieties contribute to the compound’s overall stability and reactivity, facilitating its biological activity .
相似化合物的比较
Similar Compounds
2-((3-(Trifluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-((3-(Fluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile: Contains a fluoromethyl group instead of a difluoromethyl group.
2-((3-(Methyl)azetidin-1-yl)sulfonyl)benzonitrile: Features a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These attributes can enhance the compound’s pharmacokinetic profile and make it a more attractive candidate for drug development .
属性
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-4-2-1-3-8(10)5-14/h1-4,9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLOSJAGBQERBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
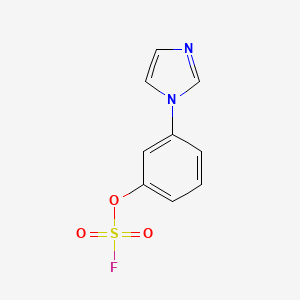
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)
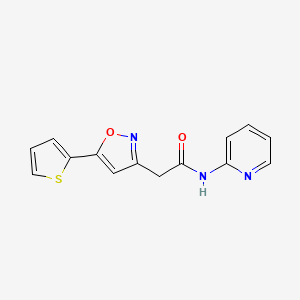

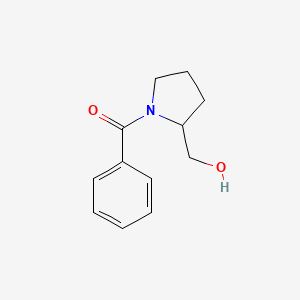
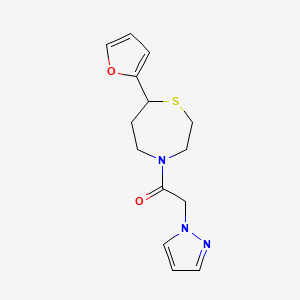
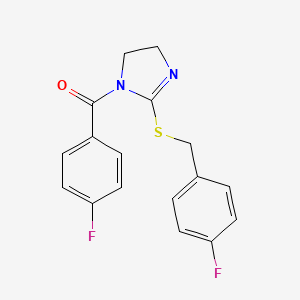
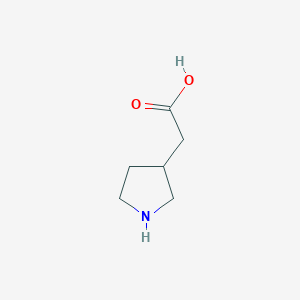
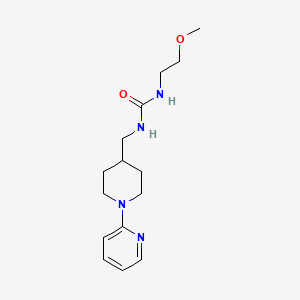
![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
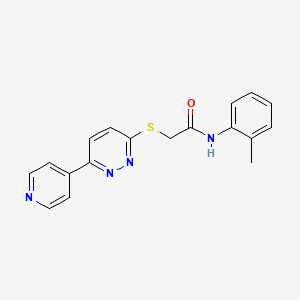
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)
![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)
methanone](/img/structure/B2818438.png)
